Cas no 51827-51-1 (thiochrome dihydrate)

thiochrome dihydrate 化学的及び物理的性質

名前と識別子

-

- thiochrome dihydrate

- THIOCHROME

-

計算された属性

- せいみつぶんしりょう: 262.08900

じっけんとくせい

- PSA: 91.54000

- LogP: 0.52090

thiochrome dihydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T344878-2.5mg |

Thiochrome Dihydrate |

51827-51-1 | 2.5mg |

$ 50.00 | 2022-06-02 | ||

| TRC | T344878-5mg |

Thiochrome Dihydrate |

51827-51-1 | 5mg |

$ 65.00 | 2022-06-02 | ||

| TRC | T344878-25mg |

Thiochrome Dihydrate |

51827-51-1 | 25mg |

$ 230.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945950-250mg |

2-(2,7-Dimethyl-5h-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol dihydrate |

51827-51-1 | 98% | 250mg |

¥9856.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945950-100mg |

2-(2,7-Dimethyl-5h-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol dihydrate |

51827-51-1 | 98% | 100mg |

¥6418.00 | 2024-05-10 |

thiochrome dihydrate 関連文献

-

H. N. Ridyard Analyst 1950 75 634

-

2. 353. Aneurin. Part VI. A synthesis of thiochrome and related compoundsA. R. Todd,F. Bergel,H. L. Fraenkel-Conrat,A. Jacob J. Chem. Soc. 1936 1601

-

3. 113. Aneurin. Part X. The mechanism of thiochrome formation from aneurin and aneurin disulphideP. Sykes,A. R. Todd J. Chem. Soc. 1951 534

-

Christine A. Kennedy,Barry V. McCleary Analyst 1981 106 344

-

Shinichi Yamabe,Noriko Tsuchida,Shoko Yamazaki Org. Biomol. Chem. 2021 19 4529

-

Pilar Vi?as,María Bravo-Bravo,Ignacio López-García,Manuel Hernández-Córdoba Anal. Methods 2012 4 2759

-

Pilar Vi?as,María Bravo-Bravo,Ignacio López-García,Manuel Hernández-Córdoba Anal. Methods 2012 4 2759

-

8. Fluorescent product from vitamin B1 and cytidine. A thiochrome mimicJohn A. Zoltewicz,Elzbieta Wyrzykiewicz J. Chem. Soc. Chem. Commun. 1983 183

-

Jinghui Zhu,Shaopu Liu,Zhongfang Liu,Yuanfang Li,Man Qiao,Xiaoli Hu RSC Adv. 2014 4 5990

-

10. 353. Aneurin. Part VI. A synthesis of thiochrome and related compoundsA. R. Todd,F. Bergel,H. L. Fraenkel-Conrat,A. Jacob J. Chem. Soc. 1936 1601

thiochrome dihydrateに関する追加情報

Thiochrome Dihydrate: A Comprehensive Overview

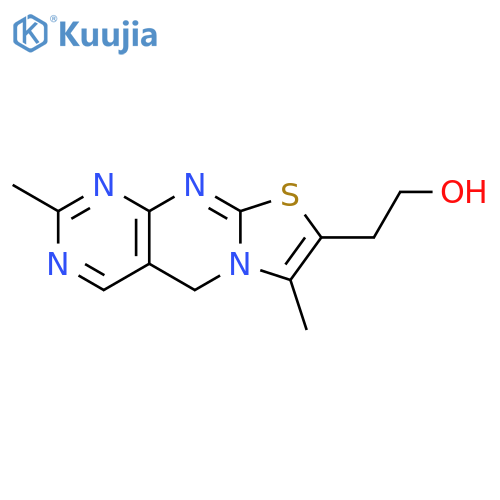

Thiochrome dihydrate, also known by its CAS number 51827-51-1, is a compound of significant interest in various scientific and industrial applications. This compound has garnered attention due to its unique properties and potential uses in fields such as pharmaceuticals, materials science, and environmental chemistry. Recent advancements in research have further highlighted its versatility and the need for a deeper understanding of its characteristics and applications.

The chemical structure of thiochrome dihydrate is characterized by a sulfur-containing chromophore, which contributes to its distinctive optical properties. This feature makes it an ideal candidate for applications in optoelectronics and sensing technologies. Recent studies have explored the use of thiochrome dihydrate in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, where its ability to absorb and emit light efficiently is highly valued.

One of the most promising areas of research involving thiochrome dihydrate is its role in biotechnology. Scientists have investigated its potential as a photosensitizer in photodynamic therapy (PDT), a treatment for various cancers. The compound's ability to generate reactive oxygen species (ROS) under specific light conditions makes it a viable option for targeting cancer cells while minimizing damage to healthy tissue. Recent clinical trials have shown encouraging results, suggesting that thiochrome dihydrate could be a breakthrough in cancer therapy.

In addition to its biomedical applications, thiochrome dihydrate has also been studied for its environmental benefits. Researchers have explored its use as a catalyst in the degradation of organic pollutants, such as pesticides and industrial waste. The compound's ability to facilitate photochemical reactions under sunlight has made it a potential solution for addressing water pollution and promoting sustainable practices.

The synthesis of thiochrome dihydrate has been optimized through innovative chemical processes, ensuring higher yields and purities. These advancements have made the compound more accessible for large-scale production and commercialization. Moreover, the development of scalable synthesis methods has reduced costs, making thiochrome dihydrate more viable for industrial applications.

Despite its numerous advantages, the use of thiochrome dihydrate is not without challenges. Issues such as stability under certain conditions and potential toxicity concerns require further investigation. Ongoing research aims to address these limitations by modifying the compound's structure or developing new formulations that enhance its performance while maintaining safety standards.

In conclusion, thiochrome dihydrate (CAS No: 51827-51-1) is a multifaceted compound with immense potential across various industries. Its unique properties, combined with recent research breakthroughs, position it as a key player in advancing technologies that improve human health and environmental sustainability. As research continues to uncover new applications and optimizations, thiochrome dihydrate is poised to make significant contributions to scientific progress.

51827-51-1 (thiochrome dihydrate) 関連製品

- 92-35-3(Thiochrome)

- 1820648-53-0(Benzyl N-(4-chloro-2-fluorophenyl)carbamate)

- 850910-95-1(4-(azepane-1-sulfonyl)-N-(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1806005-30-0(4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine)

- 2300840-53-1(3-({[(Benzyloxy)carbonyl]amino}methyl)thiophene-2-carboxylic acid)

- 109172-31-8(2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide)

- 2172243-11-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)

- 54672-09-2(N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline)

- 1518213-91-6(3-(propan-2-yloxy)cyclobutan-1-one)

- 2229391-62-0(methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate)